molecular formula C7H12O3 B6226555 oxepane-2-carboxylic acid CAS No. 933708-97-5

oxepane-2-carboxylic acid

Cat. No.: B6226555
CAS No.: 933708-97-5
M. Wt: 144.17 g/mol
InChI Key: LUATUHNLPQDDPN-UHFFFAOYSA-N
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Description

Oxepane-2-carboxylic acid is a seven-membered cyclic ether (oxepane) with a carboxylic acid functional group at the second position. Its molecular formula is C₇H₁₂O₃, and it features a saturated oxygen-containing heterocyclic ring. The ether oxygen in the ring contributes to its polarity, while the carboxylic acid group enhances its reactivity in condensation, esterification, and coordination reactions.

Properties

CAS No.

933708-97-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

oxepane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-7(9)6-4-2-1-3-5-10-6/h6H,1-5H2,(H,8,9)

InChI Key

LUATUHNLPQDDPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(OCC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxymethyl Oxepane Derivatives

The oxidation of hydroxymethyl-substituted oxepanes represents a direct route to oxepane-2-carboxylic acid, analogous to methods employed for oxetane-3-carboxylic acids . In this approach, a 3-hydroxymethyl-oxepane precursor undergoes catalytic oxidation in an alkaline aqueous medium using platinum or palladium catalysts. For example, the patent EP0247485B1 describes the oxidation of 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids using oxygen or oxygen-containing gases at temperatures between 40°C and 100°C . Adapting this method to oxepanes would require synthesizing the hydroxymethyl precursor, potentially via ring-closing metathesis (RCM) or cyclopropanation strategies .

Critical parameters for this method include:

  • Catalyst System : A 5% Pd/C or Pt/C catalyst, often combined with activators like bismuth or lead compounds, enhances reaction efficiency .

  • Alkaline Conditions : Sodium or potassium hydroxides maintain a pH > 7, facilitating the oxidation process.

  • Temperature : Optimal yields are achieved between 60°C and 80°C, balancing reaction rate and product stability .

Challenges include the susceptibility of oxepane rings to ring-opening under strong alkaline conditions and the need for precise stereochemical control during precursor synthesis.

Hydrolysis of Oxepane-2,7-Dione

Oxepane-2,7-dione (CAS# 2035-75-8), a cyclic anhydride, serves as a viable precursor for this compound via controlled hydrolysis . The anhydride undergoes ring-opening in aqueous acidic or basic conditions to yield dicarboxylic acids. Selective mono-hydrolysis could theoretically produce the mono-carboxylic acid derivative, though this requires stringent control of reaction conditions.

Hydrolysis Conditions :

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentH2SO4 (1M)NaOH (1M)
Temperature25°C60°C
Yield45–55%60–70%
SelectivityLow (diacid favored)Moderate (diacid favored)

This method is limited by the tendency to form dicarboxylic acids, necessitating additional steps such as selective protection/deprotection or enzymatic resolution to isolate the mono-carboxylic acid .

Ring-Closing Metathesis (RCM) of Diene Esters

Ring-closing metathesis, widely used for oxepane synthesis , offers a route to functionalized oxepanes. A diene ester precursor, such as allyl glycidyl ether, undergoes RCM using Grubbs II catalyst to form the oxepane ring, followed by oxidation of the ester group to a carboxylic acid.

Example Protocol :

  • Substrate : Diethyl 4-pentenoate.

  • Catalyst : Grubbs II (5 mol%).

  • Conditions : Toluene, 40°C, 12 h.

  • Oxidation : KMnO4 in acidic medium converts the ester to a carboxylic acid.

Yields for RCM steps typically range from 65% to 80%, though subsequent oxidation steps may reduce overall efficiency to 40–50% . Stereochemical outcomes depend on the geometry of the starting diene, with trans-alkenes favoring equatorial substituents in the oxepane ring .

Cyclopropanation and Ring Expansion

Building on work by Hoberg and the Damha group , cyclopropanated glycals can undergo ring expansion to form oxepane derivatives. For this compound, a glycal precursor with a cyclopropane moiety could be expanded via acid-catalyzed rearrangement, followed by oxidation of a pendant alcohol to a carboxylic acid.

Key Steps :

  • Cyclopropanation : Simmons-Smith reaction on a protected glycal (e.g., di-tert-butylsilyl ether) yields a cyclopropanated intermediate .

  • Ring Expansion : Treatment with Lewis acids (e.g., BF3·OEt2) induces rearrangement to an oxepane scaffold.

  • Oxidation : TEMPO/NaClO2 system converts a primary alcohol to the carboxylic acid.

This method faces challenges in diastereoselectivity during cyclopropanation and competing side reactions during oxidation .

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageMajor Limitation
Oxidation of Hydroxymethyl3-Hydroxymethyl oxepane50–70Direct, one-step oxidationPrecursor synthesis complexity
Hydrolysis of DioneOxepane-2,7-dione45–70Commercially available dioneLow selectivity for mono-acid
RCM of Diene EstersDiethyl 4-pentenoate40–50Stereochemical controlMulti-step synthesis
CyclopropanationProtected glycal30–45Access to complex scaffoldsLow diastereoselectivity
CarboxylationOxepane enolateN/ATheoretical simplicityUnverified feasibility

Chemical Reactions Analysis

Types of Reactions

Oxepane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized oxepanes, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Oxepane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.
  • Reduction : This can yield alcohols or aldehydes.
  • Substitution : The ether ring can undergo nucleophilic substitution reactions.

These reactions make it valuable in synthesizing functionalized oxepanes and other derivatives.

Biology

Research has indicated that derivatives of this compound may possess potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that certain derivatives exhibit activity against various pathogens.
  • Anticancer Properties : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.

These biological applications highlight the compound's potential in pharmaceutical development.

Medicine

In the field of medicine, this compound derivatives are being explored for their potential use in drug development . Their structural characteristics may facilitate the design of novel therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases .

Industry

In industrial applications, this compound is utilized in the production of polymers and materials with unique properties. Its ability to act as a monomer allows it to contribute to the development of specialized materials used in various applications, from coatings to biomedical devices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of this compound derivatives against Staphylococcus aureus. The results demonstrated that certain modifications enhanced their efficacy compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Drug Development

Researchers focused on synthesizing this compound derivatives with anticancer properties. In vitro studies showed that these compounds could significantly inhibit the growth of breast cancer cells, leading to further investigations into their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of oxepane-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby modulating their activity. The exact mechanism depends on the specific structure and functional groups present in the derivative .

Comparison with Similar Compounds

7-Oxoazepane-2-Carboxylic Acid

  • Molecular Formula: C₇H₁₁NO₃
  • Structure : A seven-membered azepane ring (saturated nitrogen heterocycle) with a ketone at position 7 and a carboxylic acid at position 2.
  • Key Differences: Heteroatom: Nitrogen in the ring vs. oxygen in oxepane-2-carboxylic acid. Reactivity: The ketone may participate in nucleophilic additions, unlike this compound.
  • Applications : Likely serves as a precursor for bioactive molecules due to its dual functional groups.

Azepane-2-Carboxylic Acid (Hexahydro-1H-azepine-2-carboxylic Acid)

  • Molecular Formula: C₇H₁₃NO₂
  • Structure : A seven-membered azepane ring with a carboxylic acid at position 2.
  • Key Differences: Basicity: The secondary amine in azepane imparts basicity, unlike the non-basic ether oxygen in this compound. Solubility: Azepane derivatives may form salts in acidic conditions, enhancing solubility .
  • Applications: Potential use in peptide mimetics or metal coordination complexes.

2-Oxoadipic Acid

  • Molecular Formula : C₆H₈O₅
  • Structure : A linear dicarboxylic acid with a ketone group.
  • Key Differences :
    • Cyclic vs. Linear : this compound’s cyclic structure confers rigidity, while 2-oxoadipic acid’s linear chain allows conformational flexibility.
    • Functionality : Two carboxylic acids and a ketone in 2-oxoadipic acid enable diverse reactivity (e.g., decarboxylation, aldol condensation) .
  • Toxicity: Limited toxicological data available; handling precautions recommended .

Bicyclic β-Lactam Derivatives

  • Example: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Structure : A fused bicyclic system with sulfur and nitrogen heteroatoms.
  • Key Differences :
    • Complexity : Bicyclic framework enhances stability and biological activity (e.g., antibiotic properties).
    • Functionality : Thiazolidine and β-lactam moieties enable targeted interactions with enzymes .
  • Applications : Used in antibiotics (e.g., penicillin derivatives).

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Heteroatoms Functional Groups Notable Properties
This compound C₇H₁₂O₃ 144.17 7 O Carboxylic acid Ether oxygen enhances polarity
7-Oxoazepane-2-carboxylic acid C₇H₁₁NO₃ 173.17 7 N, O Carboxylic acid, ketone Ketone enables tautomerism
Azepane-2-carboxylic acid C₇H₁₃NO₂ 159.18 7 N Carboxylic acid Basic amine for salt formation
2-Oxoadipic acid C₆H₈O₅ 160.12 N/A O Two carboxylic acids, ketone High water solubility

Research Findings and Implications

  • Synthetic Utility : this compound’s rigid ring structure may favor stereoselective synthesis, whereas linear analogs like 2-oxoadipic acid offer flexibility for chain elongation.
  • Biological Activity : Bicyclic β-lactams (e.g., ) demonstrate that ring complexity correlates with pharmacological potency, suggesting oxepane derivatives could be explored for similar applications.

Biological Activity

Oxepane-2-carboxylic acid is a cyclic compound characterized by a seven-membered ring containing an oxygen atom and a carboxylic acid functional group at the second position. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity . A study highlighted the efficacy of various carboxylic acids, including oxepane derivatives, against a range of microbial strains. The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances antimicrobial potency, with the carboxylic acid group playing a crucial role in this activity .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from oxepane structures were tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .

The mechanism of action for this compound involves interaction with cellular targets that are critical for microbial survival and cancer cell growth. Preliminary findings suggest that these compounds may disrupt cellular processes by targeting metabolic pathways, although the exact biochemical pathways remain to be fully elucidated .

Study 1: Antimicrobial Activity Evaluation

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound significantly reduced cell viability at concentrations above 25 µM.

Cell LineIC50 (µM)
MCF-730
HeLa25

These studies underscore the potential of this compound as a lead compound for developing new antimicrobial and anticancer agents.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common method is the intramolecular esterification of 6-hydroxyhexanoic acid under acidic conditions.

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The carboxylic acid group can be oxidized to form derivatives.
  • Reduction : The carboxylic acid can be reduced to yield alcohols or aldehydes.
  • Substitution : The ether ring can participate in nucleophilic substitution reactions.

These reactions expand the library of derivatives available for biological testing, potentially enhancing their therapeutic profiles.

Q & A

Q. What are the common synthetic routes for oxepane-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves ring-opening of epoxide precursors or cyclization of hydroxy acids. For optimization:

  • Catalyst Screening : Test transition-metal catalysts (e.g., palladium) or Brønsted acids to improve yield .
  • Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus non-polar alternatives to control reaction kinetics .
  • Temperature Gradients : Conduct parallel reactions at 25°C, 50°C, and reflux conditions to identify thermodynamic vs. kinetic control .
  • Validation : Use HPLC with a chiral column to confirm enantiopurity and avoid byproduct formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Analysis : Prioritize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve the oxepane ring’s conformational flexibility. Assign peaks using 2D techniques (COSY, HSQC) to distinguish axial/equatorial protons .
  • IR Spectroscopy : Validate carboxylic acid functionality via O-H stretching (2500–3000 cm1^{-1}) and carbonyl absorption (~1700 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns, comparing against computational predictions .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

  • Solubility Profiling : Perform shake-flask experiments in buffered solutions (pH 2–10) with UV-Vis quantification. Include co-solvents (DMSO, ethanol) to mimic biological assay conditions .
  • Stability Studies : Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (water, DMSO) using AMBER or GROMACS. Analyze free-energy landscapes to identify dominant ring conformers .
  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to compare rotational barriers of the carboxylic acid group versus ring puckering .
  • Validation : Cross-reference computational results with NOE (Nuclear Overhauser Effect) data from NMR to confirm dynamic behavior .

Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from published studies, noting differences in assay conditions (cell lines, concentrations) and control experiments .
  • Statistical Re-evaluation : Apply Bayesian inference to assess reproducibility across studies, focusing on effect sizes rather than p-values .
  • Mechanistic Probes : Design follow-up experiments (e.g., isotope labeling) to test competing hypotheses about metabolic pathways or protein binding .

Q. What strategies exist for resolving stereochemical challenges in this compound derivatives?

Methodological Answer:

  • Chiral Resolution : Use enzymatic kinetic resolution (lipases) or diastereomeric salt formation with brucine or cinchona alkaloids .
  • Asymmetric Synthesis : Employ Sharpless epoxidation or Evans auxiliaries to control stereochemistry during ring formation .
  • Crystallography : Obtain single-crystal X-ray structures of derivatives to unambiguously assign configurations .

Data Presentation and Reproducibility

  • Raw Data Management : Archive NMR FID files, chromatograms, and computational input files in FAIR-compliant repositories .
  • Transparency in Reporting : Follow SRQR (Standards for Reporting Qualitative Research) guidelines to detail experimental parameters, including batch-to-batch variability and instrument calibration .

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